Ethyl 4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.0(2,6)]decane-9-carboxylate hydrochloride
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Overview
Description
Ethyl 4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.0(2,6)]decane-9-carboxylate hydrochloride is a complex organic compound with a unique tricyclic structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its distinct molecular framework makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of Ethyl 4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.0(2,6)]decane-9-carboxylate hydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the core tricyclic structure, followed by the introduction of the ethyl ester and hydrochloride groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve cost-effectiveness and scalability .
Chemical Reactions Analysis
Ethyl 4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.0(2,6)]decane-9-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the ethyl ester group can be replaced with other functional groups using appropriate nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.0(2,6)]decane-9-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.0(2,6)]decane-9-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in key biochemical processes .
Comparison with Similar Compounds
Ethyl 4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.0(2,6)]decane-9-carboxylate hydrochloride can be compared with similar compounds such as:
4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.0(2,6)]decan-9-one: This compound shares a similar tricyclic structure but lacks the ethyl ester and hydrochloride groups.
Ethyl 4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.0(2,6)]decane-9-carboxylate: This compound is similar but does not include the hydrochloride group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.0(2,6)]decane-9-carboxylate hydrochloride is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C₁₂H₂₀ClN₁O₃ and a molecular weight of approximately 277.74 g/mol. Its structure includes a bicyclic framework that contributes to its unique biological properties.
Property | Value |
---|---|
Molecular Formula | C₁₂H₂₀ClN₁O₃ |
Molecular Weight | 277.74 g/mol |
Melting Point | 150–152 °C |
Density | Estimated around 1.1967 g/cm³ |
Synthesis
The synthesis of this compound generally involves multi-step reactions starting from simpler precursors. The synthetic route typically includes the formation of the bicyclic core followed by functionalization to introduce the carboxylate and ethyl groups.
Anticancer Properties
Recent studies have indicated that compounds similar to ethyl 4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.0(2,6)]decane-9-carboxylate exhibit significant anticancer activity through various mechanisms:
- CDK Inhibition : Inhibitors targeting cyclin-dependent kinases (CDKs) have shown promise in cancer therapy. For instance, analogs of cortistatin A demonstrated potent inhibition of CDK8 with IC50 values less than 10 µM in various cancer cell lines such as CEM and HeLa . This suggests that similar compounds may exhibit comparable activities.
- Cytotoxicity : The cytotoxic effects of related compounds were evaluated using cell lines like HMEC-1 (human dermal microvascular endothelial cells) where IC50 values were recorded as low as 0.59 µM for some analogs . This highlights the potential for ethyl 4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.0(2,6)]decane to exert similar effects.
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Tumor Cell Proliferation : By interfering with cell cycle regulation through CDK inhibition.
- Induction of Apoptosis : Compounds in this class may trigger programmed cell death in malignant cells.
Study on Antitumor Activity
A study focused on the synthesis and evaluation of various analogs indicated that compounds with structural similarities to ethyl 4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.0(2,6)]decane showed significant cytotoxicity against several cancer cell lines .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | CEM | 1.5 ± 0.2 |
Compound B | HeLa | 2.9 ± 1.0 |
Ethyl Analogue | HMEC-1 | 0.59 ± 0.07 |
These results underscore the potential therapeutic applications of the compound in oncology.
Properties
Molecular Formula |
C12H20ClNO4 |
---|---|
Molecular Weight |
277.74 g/mol |
IUPAC Name |
ethyl 4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.02,6]decane-9-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H19NO4.ClH/c1-4-15-11(14)8-6-5-7(13-8)10-9(6)16-12(2,3)17-10;/h6-10,13H,4-5H2,1-3H3;1H |
InChI Key |
SUEIXCFHWGKXFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2CC(N1)C3C2OC(O3)(C)C.Cl |
Origin of Product |
United States |
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